![molecular formula C11H14ClNS B2908448 4-(2-Chlorobenzyl)thiomorpholine CAS No. 414873-32-8](/img/structure/B2908448.png)
4-(2-Chlorobenzyl)thiomorpholine
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Description
4-(2-Chlorobenzyl)thiomorpholine is a chemical compound that is commonly used in scientific research. It is a thiomorpholine derivative that has been found to have a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of thiomorpholine, such as 4-(2-Chlorobenzyl)thiomorpholine, have significant applications in antimicrobial studies. For instance, Kardile and Kalyane (2010) explored the synthesis and antimicrobial activity of 4-thiomorpholine-4ylbenzohydrazide derivatives. Their study focused on developing bioactive molecules with lower toxicity, optimized biological effects, and consistent drug availability. The synthesis involved a series of nucleophilic substitution reactions starting from thiomorpholine, leading to various thiomorpholine derivatives tested for antimicrobial activity (Kardile & Kalyane, 2010).
Medicinal Chemistry
Thiomorpholine and its derivatives are important building blocks in medicinal chemistry. Walker and Rogier (2013) reported the preparation of novel bridged bicyclic thiomorpholines, demonstrating their potential as useful components in medicinal chemistry research. Their work highlighted the synthesis of these compounds from cost-effective materials using straightforward chemistry, emphasizing the role of thiomorpholine structures in developing biologically active compounds (Walker & Rogier, 2013).
Chemical Synthesis and Catalysis
Thiomorpholine derivatives have been synthesized and evaluated for various applications in chemistry. For instance, Martynov, Makhaeva, and Amosova (2013) investigated the synthesis of N-(organylmethylidene)bis(chloromethylidene)thiomorpholin-4-amines and their structural characterization. This research contributes to the understanding of the chemical properties and potential applications of these compounds in catalysis and synthesis (Martynov et al., 2013).
Enzyme Inhibition for Therapeutic Applications
Thiomorpholine derivatives have been explored for their potential as enzyme inhibitors in therapeutic applications. Han et al. (2012) designed and synthesized thiomorpholine-bearing compounds as dipeptidyl peptidase IV (DPP-IV) inhibitors, indicating their potential in treating diseases like diabetes. The study presented a structure-activity relationship and evaluated the compounds' efficacy in vivo, showcasing the therapeutic potential of thiomorpholine derivatives (Han et al., 2012).
properties
IUPAC Name |
4-[(2-chlorophenyl)methyl]thiomorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNS/c12-11-4-2-1-3-10(11)9-13-5-7-14-8-6-13/h1-4H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCSOOSSGZBVQFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301324545 |
Source
|
Record name | 4-[(2-chlorophenyl)methyl]thiomorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301324545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47198149 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(2-Chlorobenzyl)thiomorpholine | |
CAS RN |
414873-32-8 |
Source
|
Record name | 4-[(2-chlorophenyl)methyl]thiomorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301324545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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